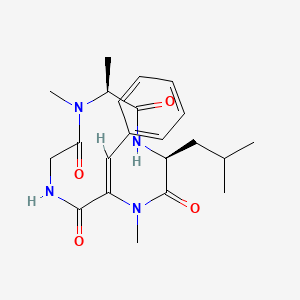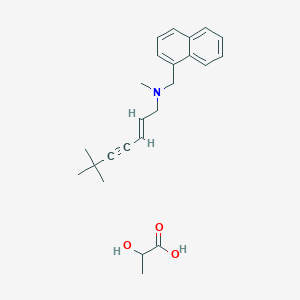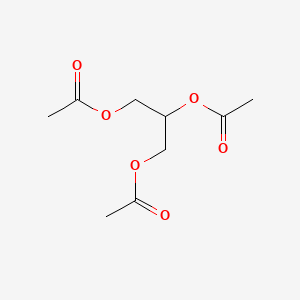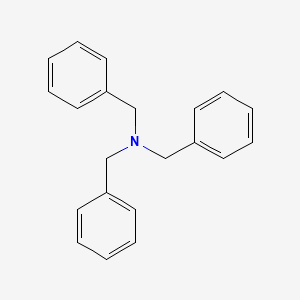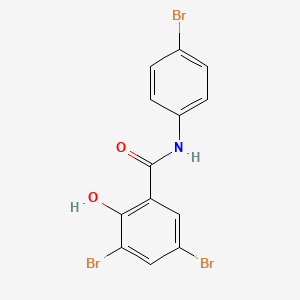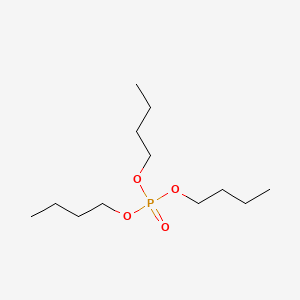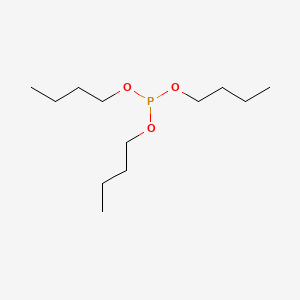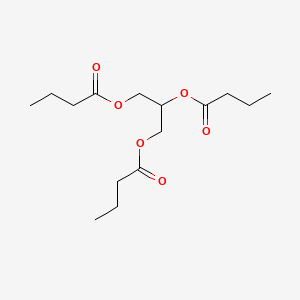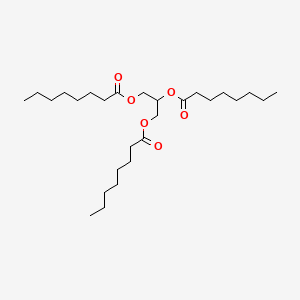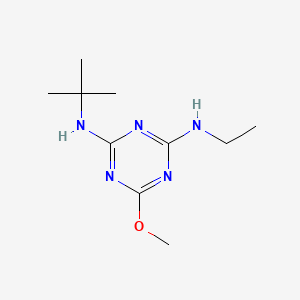
テルブメトン
概要
説明
Terbumeton is a chemical compound with the molecular formula C10H19N5O and a molecular weight of 225.2908. It is a diamino-1,3,5-triazine that is N-tert-butyl-N’-ethyl-1,3,5-triazine-2,4-diamine substituted by a methoxy group at position 6. Terbumeton is primarily used as an agrochemical, specifically as a herbicide, to control weed growth by inhibiting photosynthesis in sensitive plants .
科学的研究の応用
Terbumeton has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of triazine chemistry and its derivatives.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: Explored for its potential as a lead compound in the development of new herbicidal drugs.
Industry: Utilized in the formulation of herbicidal products for agricultural use
作用機序
Target of Action
Terbumeton is a type of herbicide that primarily targets photosynthesis in sensitive weeds . It belongs to the class of methoxytriazine herbicides .
Mode of Action
Terbumeton acts by inhibiting photosynthesis in sensitive weeds . It is a selective herbicide, absorbed through both leaves and roots
Pharmacokinetics
It is known that terbumeton is relatively persistent in soil with a dt50 up to 300 days . This suggests that Terbumeton has a relatively long half-life in the environment, which could impact its bioavailability.
Result of Action
The primary result of Terbumeton’s action is the inhibition of photosynthesis in sensitive weeds, leading to their eventual death . This makes Terbumeton effective for controlling unwanted vegetation in various agricultural settings.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Terbumeton. For instance, it has been found that s-triazines like Terbumeton may be transferred through the soil to ground and surface waters . This suggests that soil composition, rainfall, and other environmental factors could influence the distribution and effectiveness of Terbumeton in the environment.
生化学分析
Biochemical Properties
It is known that Terbumeton and its major metabolites can be quantified in soil bulk water samples
Temporal Effects in Laboratory Settings
It is known that Terbumeton and its major metabolites can be quantified in soil bulk water samples , suggesting that it has some degree of stability
Metabolic Pathways
It is known that Terbumeton and its major metabolites can be quantified in soil bulk water samples , suggesting that it interacts with certain enzymes or cofactors
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Terbumeton involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with tert-butylamine and ethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of Terbumeton is carried out in large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to specific temperature and pressure conditions to facilitate the formation of Terbumeton. The product is subsequently purified using techniques such as crystallization or chromatography to achieve the required purity levels for commercial use .
化学反応の分析
Types of Reactions: Terbumeton undergoes various chemical reactions, including:
Oxidation: Terbumeton can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert Terbumeton to its amine derivatives.
Substitution: Terbumeton can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-oxide derivatives of Terbumeton.
Reduction: Amine derivatives of Terbumeton.
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Atrazine: Another triazine herbicide with a similar mode of action but different substituents.
Simazine: A triazine herbicide with a similar structure but different substituents.
Cyanazine: A triazine herbicide with a similar mode of action but different substituents.
Uniqueness of Terbumeton: Terbumeton is unique due to its specific substituents, which confer distinct physicochemical properties and herbicidal activity. Its methoxy group at position 6 and the tert-butyl and ethyl substituents at positions 2 and 4, respectively, differentiate it from other triazine herbicides, providing it with unique selectivity and efficacy in controlling specific weed species .
特性
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methoxy-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQMBFHBDZVHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042445 | |
| Record name | Terbumeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33693-04-8 | |
| Record name | Terbumeton | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33693-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbumeton [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4-diamine, N2-(1,1-dimethylethyl)-N4-ethyl-6-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbumeton | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbumeton | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBUMETON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q68893703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terbumeton?
A1: Terbumeton, a member of the triazine herbicide family, acts by inhibiting photosynthesis. [, , , ] It binds to the D1 protein in the photosystem II complex of plants, disrupting the electron transport chain and ultimately halting the production of essential energy molecules. [, , ]
Q2: What are the downstream effects of Terbumeton on susceptible plants?
A2: Blocking photosynthesis leads to a cascade of detrimental effects in plants. These include stunted growth, chlorosis (yellowing of leaves), and eventual death. [, ] The severity of effects depends on factors such as the concentration of Terbumeton, plant species, and environmental conditions.
Q3: What is the molecular formula and weight of Terbumeton?
A3: Terbumeton's molecular formula is C10H19N5O and its molecular weight is 225.29 g/mol. []
Q4: Is there any spectroscopic data available for Terbumeton?
A4: While the provided abstracts don't contain specific spectroscopic details, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural elucidation and confirmation of Terbumeton. [, ]
Q5: How does the presence of copper(II) ions in soil affect Terbumeton adsorption?
A5: Studies indicate that high concentrations of copper(II) can significantly decrease the adsorption of Terbumeton in vineyard soils. [] This effect might be attributed to copper competing with Terbumeton for binding sites on soil components, thereby increasing its mobility and potential for leaching.
Q6: What is the role of organic matter and calcium carbonate in the adsorption of Terbumeton in chalky soils?
A6: Research suggests that both organic matter and calcium carbonate (CaCO3) play a role in Terbumeton adsorption in chalky soils. While organic matter acts as the primary sorbent, its effectiveness is reduced by the presence of calcite (a form of CaCO3). [] This highlights the importance of soil composition in predicting Terbumeton behavior.
Q7: How does Terbumeton behave in different soil types?
A7: Studies have shown that Terbumeton retention varies depending on soil characteristics. For example, retention is higher in soils rich in organic matter and lower in calcareous soils. [, ] Factors like soil texture, pH, and clay content also influence Terbumeton's fate and transport. [, , ]
Q8: What are the primary routes of Terbumeton degradation in the environment?
A8: UV photolysis is a significant degradation pathway for Terbumeton in aquatic environments. [] The process can be enhanced by the presence of ozone. [] Microbial degradation is another important pathway, contributing to the breakdown of Terbumeton in soil.
Q9: Which analytical methods are commonly used for detecting and quantifying Terbumeton in environmental samples?
A9: Several methods are employed for Terbumeton analysis, including:
- Gas Chromatography (GC): Often coupled with nitrogen-phosphorus detectors (NPD) or mass spectrometry (MS) for sensitive and selective detection. [, , ]
- High-Performance Liquid Chromatography (HPLC): Frequently combined with diode array detection (DAD), ultraviolet (UV) detection, or tandem mass spectrometry (MS/MS) for efficient separation and quantification. [, , , , ]
- Solid-Phase Microextraction (SPME): Used as a sample preparation technique prior to GC or HPLC analysis to extract and concentrate Terbumeton from complex matrices. [, , ]
- Thin-Layer Chromatography (TLC): Coupled with densitometric detection methods, including video-densitometry, for simple and rapid screening of Terbumeton. [, ]
Q10: What are the challenges associated with analyzing Terbumeton and its metabolites in environmental samples?
A10: Analyzing Terbumeton in complex matrices like soil and water presents challenges such as:* Low concentrations: Terbumeton often occurs at trace levels, demanding sensitive analytical techniques. [, , ]* Matrix effects: Co-extracted compounds can interfere with detection and quantification, requiring efficient sample cleanup procedures. [, , ]* Metabolite identification: Identifying and quantifying Terbumeton metabolites is crucial for understanding its fate and potential risks, necessitating methods capable of distinguishing structurally similar compounds. [, , ]
Q11: Are there any viable alternatives to Terbumeton for weed control?
A11: Research has focused on exploring alternative weed control strategies to minimize the reliance on synthetic herbicides like Terbumeton. These include:
- Integrated Weed Management (IWM): Combining cultural, mechanical, and chemical methods to sustainably manage weeds. []
Q12: What are the future directions for research on Terbumeton and related compounds?
A13: Future research should focus on:* Developing sensitive and selective analytical methods: To improve monitoring and assessment of Terbumeton and its metabolites in various environmental compartments. [, ]* Understanding long-term ecological effects: Assessing the chronic toxicity of Terbumeton and its potential for bioaccumulation in food webs. * Exploring the development of resistance: Investigating the potential for weeds to develop resistance to Terbumeton and other triazine herbicides. []* Evaluating the efficacy and safety of alternative weed control strategies: To minimize reliance on synthetic herbicides and promote sustainable agricultural practices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


